REACTION_CXSMILES
|
[F:1][CH:2]([F:19])[CH:3]1[CH2:8][CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5][CH2:4]1.CC1C=C2N=C3C(=NC(NC3=O)=O)N(C[C@H](O)[C@H](O)[C@H](O)CO)C2=CC=1C.[H][H]>[Pd].CCO>[F:1][CH:2]([F:19])[CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1
|
Name
|
benzyl 4-(difluoromethyl)piperidine-1-carboxylate
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
FC(C1CCN(CC1)C(=O)OCC1=CC=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0.563 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C2C(=CC1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
more palladium, 10 wt. % (dry basis) on activated carbon
|
Type
|
ADDITION
|
Details
|
wet, degussa type e101 ne/w (1.09 g) was added
|
Type
|
STIRRING
|
Details
|
After stirring overnight the reaction
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
the pad was washed with EtOH
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1CCNCC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 15.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |